An In-depth Technical Guide to tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate
An In-depth Technical Guide to tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate is a heterocyclic organic compound featuring a seven-membered azepine ring partially saturated and protected with a tert-butoxycarbonyl (Boc) group. This molecule serves as a valuable intermediate in organic synthesis, particularly in the construction of more complex molecular architectures for pharmaceutical and materials science research. Its structural framework is a key component in the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic approach, and general reactivity, based on available chemical literature.
Chemical and Physical Properties
Quantitative data for tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate is limited, with some physical properties being predicted rather than experimentally determined. The available information is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉NO₂ | [1] |
| Molecular Weight | 197.27 g/mol | [1] |
| Predicted Boiling Point | 262.2 ± 29.0 °C | [2] |
| Predicted Density | 1.007 ± 0.06 g/cm³ | [2] |
| Appearance | Not specified (likely a liquid or low-melting solid) | - |
| Solubility | Expected to be soluble in a range of organic solvents. | - |
| CAS Number | 317336-73-5 | [2] |
Synthesis
General Experimental Protocol: Ring-Closing Metathesis (RCM) Approach
The following outlines a plausible, generalized procedure for the synthesis of tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate via RCM.
1. Synthesis of the Diene Precursor:
The synthesis would commence with the preparation of the acyclic diene precursor, N-allyl-N-(but-3-en-1-yl)-tert-butoxycarbonylamine. This can be achieved through standard N-alkylation reactions.
2. Ring-Closing Metathesis:
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), the diene precursor is dissolved in a dry, degassed solvent such as dichloromethane (DCM) or toluene.
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Catalyst Addition: A solution of a suitable Grubbs' catalyst (e.g., Grubbs' second-generation catalyst) is added to the reaction mixture. The catalyst loading is typically in the range of 1-5 mol%.
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Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to reflux to drive the reaction to completion. The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is driven by the formation of volatile ethylene gas, which is removed from the reaction system.
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Work-up and Purification: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate.
Below is a diagram illustrating the logical workflow for this synthetic approach.
Caption: A logical workflow for the synthesis of tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate via Ring-Closing Metathesis.
Spectroscopic Data
As of the latest search, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate are not available in public databases. For the un-substituted 2,3,6,7-tetrahydro-1H-azepine hydrochloride, general characteristics of its spectra have been described.[2] For instance, in the ¹H NMR spectrum, the vinyl protons are expected to appear around 5.5-5.7 ppm, methylene protons adjacent to the nitrogen at 3.6-4.1 ppm, and the remaining methylene protons between 2.4-2.8 ppm.[2] The infrared spectrum would likely show characteristic N-H stretching vibrations (for the deprotected amine) around 3200-3400 cm⁻¹, C-H stretching around 2800-3000 cm⁻¹, a C=C stretching vibration near 1600-1650 cm⁻¹, and C-N stretching in the 1000-1200 cm⁻¹ region.[2] For the Boc-protected title compound, a strong carbonyl (C=O) stretch would be expected around 1690-1700 cm⁻¹ in the IR spectrum.
Reactivity and Potential Signaling Pathways
Due to its nature as a synthetic intermediate, there is no specific information available regarding the involvement of tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate in biological signaling pathways. The reactivity of the molecule is primarily dictated by the functional groups present: the Boc-protected amine, the alkene double bond, and the azepine ring.
The general reactivity of the azepine core in related compounds suggests several potential transformations:
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Alkene Functionalization: The double bond can undergo various reactions such as hydrogenation, epoxidation, dihydroxylation, and halogenation, allowing for the introduction of new functional groups.
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N-Deprotection: The Boc protecting group can be readily removed under acidic conditions to yield the free secondary amine, 2,3,6,7-tetrahydro-1H-azepine. This free amine can then be further functionalized.
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Ring Modifications: The azepine ring itself can potentially undergo ring-opening or ring-contraction reactions under specific conditions.
The following diagram illustrates the general reactivity of the core structure.
Caption: A diagram illustrating the general reactivity of the tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate core structure.
Safety and Handling
Specific safety and handling information for tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate is not detailed in readily available safety data sheets. As with any chemical compound, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
Conclusion
tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate is a valuable building block in organic synthesis. While detailed experimental data on its physical and spectroscopic properties are limited in the public domain, its synthesis can be reasonably approached using established methods like Ring-Closing Metathesis. Its reactivity is centered around the alkene and the protected amine functionalities, offering multiple avenues for the synthesis of more complex and potentially biologically active molecules. Further research is needed to fully characterize this compound and explore its potential applications in drug discovery and development.
References
- 1. chembk.com [chembk.com]
- 2. 2,3,6,7-Tetrahydro-1H-azepine hydrochloride | 1263282-12-7 | Benchchem [benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
